N''-ethyl-N-methylguanidine hydroiodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

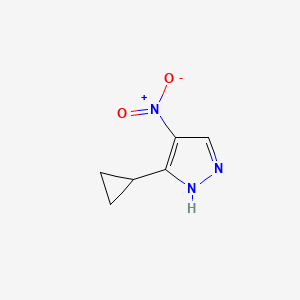

“N’'-ethyl-N-methylguanidine hydroiodide” is a chemical compound with the molecular formula C6H16N4.HI . It is used in laboratory chemicals, specifically for scientific research and development .

Synthesis Analysis

The synthesis of guanidines, including “N’'-ethyl-N-methylguanidine hydroiodide”, can be achieved through various methods. One approach involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Another method involves a sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines .

Molecular Structure Analysis

The molecular structure of “N’'-ethyl-N-methylguanidine hydroiodide” can be represented by the InChI code: 1S/C4H11N3/c1-3-7(2)4(5)6/h3H2,1-2H3,(H3,5,6) .

Chemical Reactions Analysis

Guanidines, including “N’'-ethyl-N-methylguanidine hydroiodide”, have been found to be versatile functional groups in chemistry. They have found application in a diversity of biological activities . The guanidine functionality plays key roles in various biological functions .

Physical And Chemical Properties Analysis

“N’'-ethyl-N-methylguanidine hydroiodide” has a molecular weight of 101.15 . It is a laboratory chemical used for scientific research and development .

Aplicaciones Científicas De Investigación

Xanthine Oxidase Inhibition

N-ethyl-N-methylguanidine hydroiodide shows potential as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism and linked to conditions like gout. The compound's structural analogues, like N-methyl isomers of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, have demonstrated inhibitory activities on xanthine oxidase from cow's milk, indicating a potential therapeutic application of N-ethyl-N-methylguanidine hydroiodide in managing diseases associated with xanthine oxidase activity (Seela et al., 1984).

Antioxidant Properties

Research into the antioxidant activities of guanidine derivatives, including compounds similar to N-ethyl-N-methylguanidine hydroiodide, has shown promising results. For instance, studies using luminol-enhanced chemiluminescence have identified that certain guanidine derivatives can effectively inhibit free radicals or metabolites generated by stimulated human leucocytes or cell-free systems. This suggests potential for N-ethyl-N-methylguanidine hydroiodide in applications requiring antioxidant properties (Yildiz et al., 1998).

DNA Interaction Studies

The compound's relevance extends to understanding DNA interactions, as studies involving its structural analogues have provided insights into the methylation and alkylation of DNA, processes critical in understanding cellular responses to DNA damage and the mechanism of action of certain carcinogens (Hofe & Kleihues, 2004). Furthermore, the mutagenic properties of similar compounds like N-methyl-N-nitro-N-nitrosoguanidine have been leveraged in studies exploring mutation induction and DNA replication, which are fundamental in genetic research and understanding carcinogenesis (Guerola et al., 1971).

Safety And Hazards

“N’'-ethyl-N-methylguanidine hydroiodide” is used in laboratory settings for scientific research and development. It is recommended to handle it with care, avoid contact with skin and eyes, and avoid inhalation of vapour or mist . In case of accidental ingestion or contact, immediate medical attention is advised .

Propiedades

IUPAC Name |

1-ethyl-2-methylguanidine;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3.HI/c1-3-7-4(5)6-2;/h3H2,1-2H3,(H3,5,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOCTTASRILROJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=NC)N.I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N''-ethyl-N-methylguanidine hydroiodide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2508224.png)

![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2508225.png)

![4-[Bis(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-methyloxolan-2-one](/img/structure/B2508226.png)

![2-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2508232.png)

![1-[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol](/img/structure/B2508236.png)

![N-([2,4'-bipyridin]-4-ylmethyl)furan-2-carboxamide](/img/structure/B2508239.png)

![Methyl 2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2508240.png)